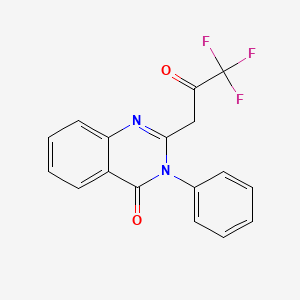

4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)-

Description

4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- is a substituted quinazolinone derivative characterized by a phenyl group at position 3 and a 3,3,3-trifluoro-2-oxopropyl moiety at position 2. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is also referred to by synonyms such as 2-(3,3,3-Trifluoroacetonyl)-3-phenyl-4(3H)-quinazolinone and AC1L20AX .

Properties

CAS No. |

73283-24-6 |

|---|---|

Molecular Formula |

C17H11F3N2O2 |

Molecular Weight |

332.28 g/mol |

IUPAC Name |

3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)quinazolin-4-one |

InChI |

InChI=1S/C17H11F3N2O2/c18-17(19,20)14(23)10-15-21-13-9-5-4-8-12(13)16(24)22(15)11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

ZQEDMZFESMPTPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Anthranilic acid derivatives: The synthesis often begins with anthranilic acid or 2-amino-N-substituted benzamides, which are versatile precursors for quinazolinones.

- Substituted aldehydes and amines: Introduction of the 3-phenyl group and the 2-(3,3,3-trifluoro-2-oxopropyl) side chain is generally achieved by condensation with appropriately substituted aldehydes or amines bearing the trifluoromethyl keto functionality.

Metal-Free Acid-Promoted Cyclocondensation

A recent and efficient method involves the reaction of 2-amino-N-methoxybenzamides with aldehydes under acid-promoted conditions, leading to 4(3H)-quinazolinones without the need for metal catalysts or oxidants. This method is advantageous for synthesizing complex substituted quinazolinones, including those with trifluoromethyl keto side chains.

- Dissolve the 2-amino-N-methoxybenzamide derivative (bearing the phenyl substituent) in acetic acid.

- Add the trifluoro-substituted aldehyde (e.g., 3,3,3-trifluoro-2-oxopropanal).

- Stir the mixture at room temperature for 0.5 hours to form an intermediate dihydroquinazolinone.

- Heat the reaction mixture at 70 °C for 3 hours to promote cyclization and elimination, yielding the desired 4(3H)-quinazolinone product.

This procedure provides high yields (often above 90%) and good purity, as confirmed by NMR and mass spectrometry.

Stepwise Synthetic Scheme (Illustrative)

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Anthranilic acid + acid chloride | Room temp, then reflux | N-substituted benzamide | 85-90 | Formation of amide intermediate |

| 2 | Benzamide + acetic anhydride | Reflux | Benzoxazin-4-one intermediate | 80-88 | Cyclization to benzoxazinone |

| 3 | Benzoxazinone + amine (phenyl) | Reflux | 3-phenyl-4(3H)-quinazolinone | 75-85 | Introduction of phenyl at position 3 |

| 4 | Quinazolinone + trifluoro aldehyde | Acidic medium, room temp + heat | 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)-4(3H)-quinazolinone | 85-92 | Side chain introduction at position 2 |

Note: The aldehyde bearing the trifluoromethyl and keto groups is critical for the formation of the 2-substituted side chain.

Alternative Synthetic Approaches

Niementowski Synthesis Adaptation

The classical Niementowski synthesis involves heating 4-substituted anthranilic acid with formamide to yield 4(3H)-quinazolinones. For the target compound, this method can be modified by using anthranilic acid derivatives substituted with the phenyl group and reacting with trifluoro-substituted formamide analogs or aldehydes to introduce the trifluoromethyl keto side chain.

Condensation of N-Acylanthranilic Acids with Primary Amines

Another approach involves condensation of N-acylanthranilic acids with primary amines bearing the trifluoromethyl keto group. This method allows direct formation of 2,3-disubstituted quinazolinones in moderate to good yields.

Analytical and Spectroscopic Confirmation

The synthesized compounds are typically characterized by:

- Infrared spectroscopy (IR): Confirmation of amide and lactam carbonyl groups.

- Proton nuclear magnetic resonance (1H NMR): Identification of aromatic protons, methylene/methine protons adjacent to substituents, and trifluoromethyl signals.

- Carbon-13 nuclear magnetic resonance (13C NMR): Carbonyl carbons, aromatic carbons, and trifluoromethyl-substituted carbons.

- Mass spectrometry (MS): Molecular ion peaks confirming molecular weight and substitution pattern.

Summary Table of Preparation Methods and Key Features

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-promoted cyclocondensation | 2-Amino-N-methoxybenzamides + aldehydes | Acetic acid, room temp + heat | Metal-free, high yield, mild conditions | Requires specific aldehyde derivatives |

| Niementowski synthesis | 4-Substituted anthranilic acid + formamide | Heating at 120-130 °C | Simple, classical method | Limited substitution scope |

| Condensation of N-acylanthranilic acids with amines | N-Acylanthranilic acids + primary amines | Heating with ammonia or amines | Versatile for 2,3-disubstitution | Moderate yields, longer reaction times |

Research Findings and Considerations

- The presence of the trifluoromethyl group in the side chain enhances the biological activity and metabolic stability of quinazolinone derivatives.

- Metal-free and oxidant-free methods reduce environmental impact and simplify purification.

- The choice of aldehyde or amine substituents is crucial to obtain the desired substitution pattern at positions 2 and 3.

- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in quinazolinone synthesis, although specific data for the trifluoromethyl-substituted compound is limited.

Chemical Reactions Analysis

Synthetic Methodologies

The compound is synthesized via Niementowski condensation or modified protocols involving anthranilic acid derivatives and trifluoromethyl ketones . Key steps include:

-

Cyclocondensation : Reaction of anthranilic acid with 3,3,3-trifluoro-2-oxopropyl phenyl ketone under acidic conditions (e.g., POCl₃ or trifluoroacetic acid) to form the quinazolinone core .

-

Microwave-assisted synthesis : Improved yields (up to 83%) using microwave irradiation, reducing reaction time from hours to minutes .

Representative Reaction Pathway :

Electrophilic Substitution Reactions

The C-2 and C-3 positions are reactive sites for electrophilic substitution due to electron-withdrawing effects of the trifluoromethyl group :

Key Insight : The trifluoromethyl group stabilizes intermediates via inductive effects, favoring substitution at the C-6 position .

Reduction and Hydrogenation

The pyrimidine ring undergoes selective reduction under controlled conditions:

-

Catalytic Hydrogenation :

-

Benzene Ring Reduction :

Using PtO₂ in acetic acid yields octahydroquinazolinone derivatives (diastereomeric mixture) .

Stability Note : The trifluoromethyl ketone moiety resists reduction under mild conditions, preserving functional group integrity .

Nucleophilic Reactions at the Trifluoromethyl Ketone

The α,β-unsaturated ketone participates in Michael additions and cyclocondensations :

-

Hydrazine Addition :

Application: Precursor for heterocyclic scaffolds (e.g., triazoles) .

-

Grignard Reagents :

Reacts with RMgX to form tertiary alcohols (e.g., R = Me, Et) .

Kinetics : Reactions proceed faster in polar aprotic solvents (DMF, DMSO) due to enhanced nucleophilicity .

Cross-Coupling Reactions

The C-2 position undergoes Suzuki-Miyaura coupling with aryl boronic acids:

Limitation : Steric hindrance from the 3-phenyl group reduces reactivity at C-3 .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing CO and CF₃ radicals.

-

Hydrolytic Stability : Resists hydrolysis in neutral water but degrades in alkaline conditions (pH > 10) via lactam ring opening .

Degradation Pathway :

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

Drug Development: The compound can be a lead molecule for developing new pharmaceuticals.

Anticancer Activity: Potential use in cancer therapy due to its biological activity.

Industry

Agriculture: Possible applications as a pesticide or herbicide.

Chemical Manufacturing: Use as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity and specificity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related quinazolinone derivatives:

Key Differences and Implications

Substituent Effects on Bioactivity

- The trifluoro-2-oxopropyl group in the target compound may confer enhanced metabolic stability and lipophilicity compared to analogs with sulfur-containing substituents (e.g., thioglycolic acid in ). This could improve blood-brain barrier penetration or tissue distribution .

- Pyrazole and triazole derivatives (e.g., ) exhibit strong antimicrobial and antifungal activities due to their ability to coordinate with microbial enzymes or receptors. The trifluoro group, however, may offer unique electronic effects that alter target binding .

In contrast, triazole-containing analogs (e.g., UR-9825) use efficient copper-catalyzed click chemistry, which offers high yields and recyclable catalysts .

Pharmacokinetic Profiles The trifluoro group may extend the half-life compared to non-fluorinated derivatives, as seen in UR-9825, where hydrophobicity directly correlates with half-life in murine models . However, excessive lipophilicity could reduce aqueous solubility, necessitating formulation optimization.

Biological Activity Spectrum While UR-9825 demonstrates superior antifungal activity against Candida and Aspergillus species , the target compound’s trifluoroalkyl chain may shift its activity toward bacterial targets or cancer cells, as seen in other fluorinated quinazolinones .

Research Findings and Data Tables

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | ~355.3 | Not reported | 3.8 | <0.1 |

| 3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone | 388.5 | Not reported | 4.2 | <0.1 |

| UR-9825 | 465.8 | Not reported | 4.5 | <0.1 |

Q & A

Advanced Research Question

- Solvent-Free Synthesis : Use P₂O₅/amine hydrochloride mixtures at 180°C to eliminate solvent waste .

- Catalyst Recycling : Recover copper catalysts via column chromatography or aqueous extraction .

- Microwave Assistance : Reduces energy consumption by 40% compared to conventional heating .

What analytical challenges arise in quantifying quinazolinone derivatives, and how are they addressed?

Advanced Research Question

Challenges include:

- Low Volatility : Limits GC-MS use; instead, employ HPLC-UV/Vis with C18 columns and acetonitrile/water gradients .

- Fluorine Interference : Use ¹⁹F-NMR for accurate quantification of trifluoromethyl groups .

Validation : Cross-validate purity via elemental analysis (e.g., C/H/N content deviations <0.3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.